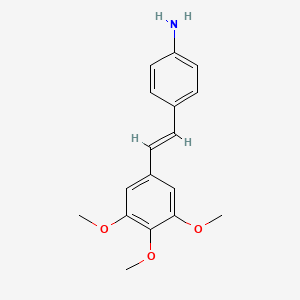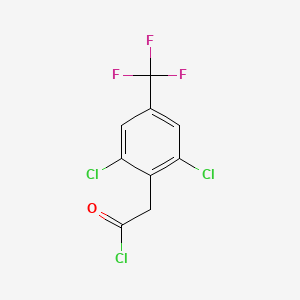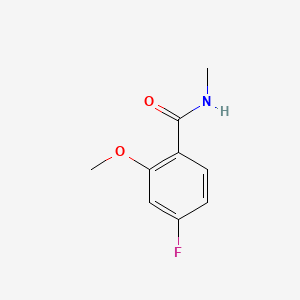![molecular formula C33H44NOPS B6289462 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2241598-30-9](/img/structure/B6289462.png)
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a chiral phosphine ligand used in enantioselective organic chemical transformations . It has a molecular formula of C33H44NOPS and a formula weight of 533.8 . The compound is an off-white to light yellow powder .
Physical And Chemical Properties Analysis
This compound is an off-white to light yellow powder . It’s sensitive to air, heat, and moisture, and should be stored cold . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is often involved in the synthesis and characterization of derivatives and complexes that are crucial for understanding molecular structure, reactivity, and potential applications in asymmetric synthesis and catalysis. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalene-1yl variant, showcases the utility of related chemical structures in exploring the characteristics of cyclic and acyclic compounds through methods like X-ray diffraction, IR, and NMR spectroscopy (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalytic Applications
This compound and its derivatives are pivotal in catalytic processes, including asymmetric synthesis, which is a cornerstone of modern synthetic organic chemistry. The development of stereoselective synthesis methods using chiral auxiliaries or catalysts that contain this compound highlights its importance. For example, a novel PPAR α/γ dual agonist was synthesized using a stereoselective approach with (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary, demonstrating the compound's role in producing pharmaceutically relevant molecules with high yield and enantioselectivity (Qian et al., 2015).
Engineering Enzymatic Sites
In biochemical research, modifications of enzymatic sites using chemical analogs, including sulfinamides, have been explored to understand enzyme function and to enhance or alter catalytic efficiency. For example, the study of ascorbate peroxidase's active site through the oxidation of various sulphides by its recombinant and site-directed variants offers insights into the enzyme's mechanism and potential for stereoselective transformations (Celik et al., 2001).
Material Science and Polymer Chemistry
Compounds structurally related to the given sulfinamide play a role in the development of new materials, such as polymers and membranes, with specific physical and chemical properties. The study of sulfonated polyimide membranes, for instance, reveals how modifications at the molecular level can impact gas permeability and separation properties, vital for applications in gas purification and environmental technology (Tanaka et al., 2006).
Photovoltaic and Electronic Applications
Advancements in solar energy conversion technologies also benefit from research on compounds with sulfinamide motifs. The design and synthesis of nonfullerene electron transporting materials based on naphthalene diimide structures for perovskite solar cells highlight the compound's relevance in achieving high power conversion efficiency and stability in solar cell applications (Jung et al., 2018).
Wirkmechanismus
Target of Action
It is known that this compound is a chiral molecule with sulfinamide and phosphine ester groups . These groups are often involved in the formation of coordination or covalent bonds with metal center atoms, directly influencing the chemical environment around the metal atom .
Mode of Action
The compound, being a ligand, can bind to the metal center atom in a coordination or covalent manner. This binding can improve reaction conditions, enhance catalytic activity, and conversion rates . The compound’s unique non-C2 symmetry and the presence of different soft and hard coordination atoms allow it to act as a monophosphine ligand, N,P-ligand, P,S-ligand, P,O-ligand with various transition metals and different valence states of metals using flexible coordination modes .
Biochemical Pathways
It is known that the compound has been used in 14 types of palladium-catalyzed asymmetric reactions, showing excellent enantioselectivity . This suggests that the compound may play a role in various biochemical pathways involving palladium-catalyzed reactions.
Result of Action
Given its role as a ligand in palladium-catalyzed asymmetric reactions, it is likely to influence the stereochemical outcome of these reactions .
Eigenschaften
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCFCSVKDTFQO-NBWQQBAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44NOPS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)




![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289468.png)
![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289473.png)
![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289483.png)
